molecular formula C23H21N3O2 B2826971 3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide CAS No. 452089-81-5

3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide

Cat. No. B2826971
CAS RN: 452089-81-5
M. Wt: 371.44
InChI Key: OOQLKPRVQXMSHD-JLPGSUDCSA-N
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Description

The compound is a hydrazide derivative with a carbazole and a phenyl group. Carbazole is a tricyclic aromatic organic compound that consists of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The phenyl group is a functional group that consists of a six-membered aromatic ring, minus one hydrogen, allowing it to bond to other atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the carbazole and phenyl rings, which could result in interesting photophysical properties .


Chemical Reactions Analysis

Carbazole compounds are known to undergo electrophilic substitution reactions, and the presence of the hydrazide group could make it a good candidate for condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, but we can infer that it might have good thermal and photostability due to the presence of the carbazole group .

Scientific Research Applications

Neurodegenerative Diseases

Schiff bases derived from carbazole and related compounds have been investigated for their applicability in treating neurodegenerative disorders, particularly Alzheimer's disease. A study by Avram et al. (2021) utilized bioinformatics and computational pharmacology to evaluate the drug-like and pharmacokinetic properties of new Schiff bases, suggesting their potential as neuropsychiatric drugs (Avram et al., 2021).

Antioxidant and Anticancer Activities

Novel derivatives of similar compounds have been synthesized and evaluated for their antioxidant and anticancer activities. A study conducted by Tumosienė et al. (2020) found that certain derivatives displayed significantly higher antioxidant activity than ascorbic acid and exhibited cytotoxicity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Electrochemical and Electrochromic Properties

Research on the electrochemical and electrochromic properties of carbazole derivatives has shown promising applications in electronics. Hu et al. (2013) synthesized novel donor–acceptor type monomers with carbazole units, demonstrating significant electrochemical activity and potential for color change applications in electronic devices (Hu et al., 2013).

Antimicrobial Activities

Carbazole derivatives have been explored for their antimicrobial potential. A study by Salih et al. (2016) on 9H-carbazole derivatives revealed their promising antimicrobial properties against various pathogens, indicating their potential in developing new antimicrobial agents (Salih et al., 2016).

Electronic and Optical Materials

Compounds containing carbazole have been utilized in the development of electronic and optical materials. Raynor et al. (2016) designed a novel electron acceptor based on carbazole for use in bulk-heterojunction devices, highlighting its efficiency and the potential for high power conversion in solar cells (Raynor et al., 2016).

Future Directions

Carbazole derivatives have been widely studied for their applications in optoelectronic devices . The introduction of the hydrazide group could open up new possibilities for creating materials with tailored properties.

properties

IUPAC Name

3-carbazol-9-yl-N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-16(17-7-6-8-18(27)15-17)24-25-23(28)13-14-26-21-11-4-2-9-19(21)20-10-3-5-12-22(20)26/h2-12,15,27H,13-14H2,1H3,(H,25,28)/b24-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQLKPRVQXMSHD-JLPGSUDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide

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